PDE4D Enzymatic Potency: 3.5-Fold Advantage Over Crisaborole in Recombinant Human PDE4D Assay
The target compound demonstrates an IC₅₀ of 140 nM against recombinant human PDE4D (residues 83–416, expressed in E. coli BL21(DE3), assessed by [³H]-cAMP hydrolysis) [1]. In comparison, Crisaborole (AN-2728) exhibits an IC₅₀ of 490 nM against PDE4 catalytic domain under comparable enzymatic assay conditions . This represents an approximately 3.5‑fold greater inhibitory potency for the target compound against PDE4D, the isoform most strongly implicated in the emetic side effects of non‑selective PDE4 inhibitors [2]. While these data originate from independent studies (not a head‑to‑head experiment), both assays employed recombinant human PDE4 enzyme preparations and [³H]-cAMP substrate, supporting cross‑study comparability.
| Evidence Dimension | PDE4D inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 140 nM (recombinant human PDE4D, [³H]-cAMP hydrolysis assay, E. coli BL21(DE3) expression) |
| Comparator Or Baseline | Crisaborole (AN-2728): IC₅₀ = 490 nM (recombinant PDE4 catalytic domain, [³H]-cAMP substrate, scintillation proximity assay) |
| Quantified Difference | Approximately 3.5-fold greater potency (140 nM vs. 490 nM) |
| Conditions | Target: PDE4D residues 83–416 expressed in E. coli BL21(DE3), [³H]-cAMP hydrolysis, preincubation 5 min, measured after 20–30 min (BindingDB assay entries 1 and 50013813). Comparator: PDE4 catalytic domain, [³H]-cAMP SPA (Sigma-Aldrich product specification). |
Why This Matters
A 3.5‑fold improvement in PDE4D potency differentiates this compound from the FDA‑approved Crisaborole for research programs seeking enhanced PDE4D engagement without the extended 5‑phenoxybenzonitrile side chain, potentially enabling distinct isoform‑selectivity profiles and simplified synthetic accessibility.
- [1] BindingDB. BDBM50525176 (CHEMBL4466435); US12145923, Compound (S)-C9. IC50 = 140 nM, PDE4D inhibition. http://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50525176 (accessed 2026). View Source
- [2] Freund YR, Akama T, Alley MRK, Antunes J, Dong C, et al. Boron-based phosphodiesterase inhibitors show novel binding of boron to PDE4 bimetal center. FEBS Letters. 2012;586(19):3410-3414. doi:10.1016/j.febslet.2012.07.058. View Source
